molecular formula C10H8FN5O2 B2983496 4-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-06-9

4-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2983496
CAS No.: 450345-06-9
M. Wt: 249.205
InChI Key: FWXQKHKXZHJHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-(4-Fluorophenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a central 5-nitropyrimidine core substituted at the 4- and 6-positions with amino groups. The 4-amino group is further modified with a 4-fluorophenyl moiety, introducing electronic and steric effects due to the electronegative fluorine atom.

Properties

IUPAC Name

4-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN5O2/c11-6-1-3-7(4-2-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXQKHKXZHJHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method starts with the nitration of a pyrimidine derivative, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorophenyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents and strong bases are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-N-(4-fluorophenyl)-5-aminopyrimidine-4,6-diamine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyrimidine core significantly influence physical properties such as melting points, solubility, and crystallinity. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (N4/N6) Melting Point (°C) Yield (%) Key Features Reference
4-N-(4-Fluorophenyl)-5-nitropyrimidine-4,6-diamine 4-Fluorophenyl, NH2 Not Reported Not Given Fluorine enhances electronegativity
N4,N6-Bis(4-chlorobenzyl) derivative (5f) 4-Chlorobenzyl, 4-Chlorobenzyl 159–161 95 High yield, halogenated aromatics
N4,N6-Bis(4-bromophenethyl) derivative (5h) 4-Bromophenethyl, 4-Bromophenethyl 174–176 30 Bulky substituents reduce yield
N4,N6-Diethyl derivative (5k) Ethyl, Ethyl 84–86 89 Aliphatic groups lower melting point
N4-(3-Chlorophenyl)-2-N-methyltriamine () 3-Chlorophenyl, Methyl Not Reported Not Given Methyl group introduces steric hindrance

Key Observations :

  • Halogenated Aromatic Substitutents : Chloro- and bromo-substituted derivatives (e.g., 5f, 5g) exhibit higher melting points (159–176°C) compared to aliphatic analogs (e.g., 5k: 84–86°C), likely due to enhanced intermolecular halogen bonding .
  • Fluorophenyl vs.
  • Aliphatic vs. Aromatic Substitutents : Aliphatic groups (e.g., ethyl, isobutyl) lower melting points, suggesting weaker crystal lattice interactions .
Quinazoline and Quinoline Analogs
  • Quinolinyl Pyrimidines: Derivatives like 2-(4-fluorophenyl)quinoline-4,6-diamine () incorporate a fused quinoline ring, which may enhance planar stacking interactions in biological targets. The 4-fluorophenyl group in such compounds could improve binding specificity to enzymes like NADH dehydrogenases .
  • Mitochondrial Complex I Inhibitors: The compound 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine () demonstrates potent inhibition of mitochondrial complex I, suggesting that pyrimidine/quinazoline scaffolds with aromatic substituents are promising for targeting oxidative phosphorylation pathways .
Piperazinyl and Heterocyclic Derivatives
  • N4-(2-Fluorophenyl) Derivative (): Substitution at the 2-fluorophenyl position (vs.

Electronic and Steric Effects

  • Nitro Group : The 5-nitro group is conserved across most analogs, contributing to electron-withdrawing effects that stabilize the pyrimidine ring and enhance reactivity in substitution reactions .
  • Fluorophenyl vs.

Biological Activity

4-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the current understanding of its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine core with a nitro group and a fluorophenyl moiety. The synthesis typically involves multi-step organic reactions that may utilize specific catalysts and solvents to ensure controlled conditions.

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.
  • DNA Interaction : It may bind to DNA, affecting replication and transcription processes.
  • Signaling Pathway Modulation : The compound can influence various signaling pathways, altering cell behavior and function.

Biological Activity Overview

Research indicates that this compound exhibits significant activity against various biological targets:

Biological Activity Target Organisms/Processes Notes
AntimicrobialDrug-resistant bacteria and fungiEffective against strains resistant to conventional treatments.
AnticancerCancer cell linesExhibits cytotoxic effects in vitro; further studies needed for in vivo efficacy.
Anti-inflammatoryInflammatory pathwaysReduces expression of inflammatory markers such as COX-2 and iNOS .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against several drug-resistant bacterial strains. Results showed significant inhibition of growth, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Potential : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines. Notably, one derivative showed a reduction in cell viability by over 70% at specific concentrations, indicating strong anticancer properties.
  • Anti-inflammatory Effects : Experimental results indicated that the compound significantly decreased the mRNA expression levels of pro-inflammatory enzymes compared to standard treatments like indomethacin. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

Structure-Activity Relationships (SAR)

The presence of electron-withdrawing groups such as the nitro group at the 5-position and the fluorophenyl group enhances the biological activity of the compound. Research indicates that modifications to these groups can lead to variations in potency against specific targets. For instance, compounds with additional electron-releasing substituents have shown improved anti-inflammatory activity .

Q & A

Q. How can the core structure of 4-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine be confirmed using spectroscopic methods?

Methodological Answer: To confirm the core structure:

NMR Spectroscopy : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to identify proton environments and carbon frameworks. For example, the fluorine atom in the 4-fluorophenyl group produces distinct splitting patterns in 1H^1 \text{H}-NMR due to 4J^4J coupling .

IR Spectroscopy : Analyze nitro (-NO2_2) and amine (-NH2_2) stretches. The nitro group exhibits strong absorption near 1520–1350 cm1^{-1}, while primary amines show peaks at ~3300–3500 cm1^{-1}.

Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and observe fragmentation patterns consistent with the pyrimidine backbone.

Q. Reference Table: Key Spectral Signatures

TechniqueExpected Peaks/PatterningPurpose
1H^1 \text{H}-NMRδ 8.2–8.5 ppm (pyrimidine H), δ 7.1–7.4 ppm (fluorophenyl H)Assign substituent positions
IR1520 cm1^{-1} (NO2_2), 3350 cm1^{-1} (NH2_2)Functional group confirmation
HRMS[M+H]+^+ at m/z 294.08 (C10_{10}H8_{8}FN5_5O2_2)Molecular weight validation

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer: Synthetic Steps :

Nucleophilic Aromatic Substitution : React 4-fluoroaniline with 5-nitropyrimidine derivatives under basic conditions (e.g., NaH in DMF) to introduce the fluorophenyl group.

Nitration : Introduce the nitro group at position 5 using HNO3_3/H2_2SO4_4 under controlled temperature (0–5°C).

Amination : Add ammonia or ammonium chloride to introduce the amine groups at positions 4 and 4.

Q. Intermediate Characterization :

  • HPLC-PDA : Monitor reaction progress and purity (>95% by area normalization).
  • TLC : Use silica gel plates with ethyl acetate/hexane (1:3) to track intermediates.
  • Melting Point Analysis : Compare observed mp with literature values (e.g., nitro intermediates often melt at 150–160°C ).

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) optimize the synthesis of this compound?

Methodological Answer :

Reaction Pathway Modeling : Use DFT (e.g., Gaussian 16) to calculate transition states and energy barriers for nitro group introduction. Adjust substituent positions to minimize steric hindrance .

Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to predict reaction rates and select optimal media.

Charge Distribution Analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for regioselective amination .

Q. Example Workflow :

  • Step 1 : Optimize geometry at B3LYP/6-31G(d) level.
  • Step 2 : Calculate Fukui indices to predict reactivity.
  • Step 3 : Validate with experimental kinetic data (e.g., rate constants from HPLC).

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer :

Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 4,5-diamino-6-hydroxy-2-mercaptopyrimidine ) to identify outliers.

Iterative Validation : Repeat experiments under controlled conditions (e.g., anhydrous vs. hydrated samples) to isolate environmental effects.

Multivariate Statistics : Apply principal component analysis (PCA) to NMR/IR datasets to distinguish noise from genuine spectral features .

Case Study :
If 1H^1 \text{H}-NMR shows unexpected splitting, test for:

  • Paramagnetic impurities : Use EDTA washing.
  • Solvent deuteration artifacts : Compare DMSO-d6_6 vs. CDCl3_3.

Q. What factorial design approaches are suitable for optimizing reaction yields?

Methodological Answer : Use a 2k^k Factorial Design to test variables:

Factors : Temperature (X1_1), catalyst loading (X2_2), solvent polarity (X3_3).

Response Variable : Yield (%) measured via HPLC.

Q. Design Matrix Example :

RunX1_1 (°C)X2_2 (mol%)X3_3 (DMF/H2_2O ratio)Yield (%)
16053:172
28051:168
...............

Q. Analysis :

  • Use ANOVA to identify significant factors (p < 0.05).
  • Optimize via response surface methodology (RSM) .

Q. How can reaction mechanisms be elucidated using combined experimental and computational approaches?

Methodological Answer :

Kinetic Isotope Effects (KIE) : Compare rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.

In Situ Spectroscopy : Use FT-IR or Raman to monitor intermediate formation (e.g., nitroso intermediates).

Computational Validation : Align observed activation energies with DFT-calculated barriers .

Q. Example :

  • Hypothesis : Nitration proceeds via electrophilic aromatic substitution.
  • Validation : DFT shows a lower energy barrier for nitration at position 5 vs. position 2.

Q. What strategies mitigate byproduct formation during amination?

Methodological Answer :

Protective Group Chemistry : Temporarily block reactive sites (e.g., silylation of amines) to prevent over-alkylation.

Flow Chemistry : Use continuous reactors to maintain precise stoichiometry and reduce side reactions.

Catalyst Screening : Test Pd/Cu systems for regioselective amination, leveraging computational predictions of metal-ligand interactions .

Q. Data-Driven Optimization :

  • Byproduct Tracking : Use LC-MS to identify and quantify impurities.
  • Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .

Notes

  • Integrated methodologies from computational chemistry (), factorial design (), and spectroscopic validation ().
  • Emphasized iterative validation and interdisciplinary approaches to address data contradictions ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.